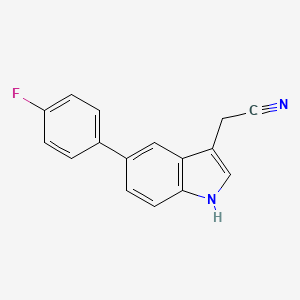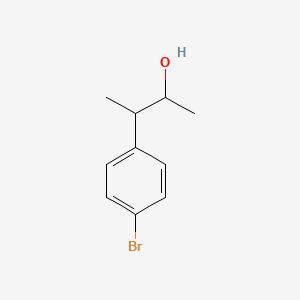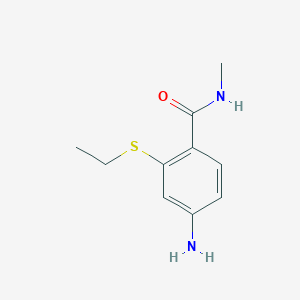
1-Ethoxy-2-iodocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-iodocycloheptane is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an iodine atom attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocycloheptane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycycloheptane using iodine and a suitable oxidizing agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform under mild conditions. Another method involves the cyclization of a suitable precursor, such as 1-ethoxy-7-iodoheptane, using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Major Products:
Substitution: 1-Ethoxy-2-hydroxycycloheptane, 1-ethoxy-2-cyanocycloheptane.
Oxidation: 1-Ethoxycycloheptanone.
Reduction: 1-Ethoxycycloheptane.
Scientific Research Applications
1-Ethoxy-2-iodocycloheptane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: It may be used in the study of biological pathways involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodocycloheptane involves its ability to undergo substitution, oxidation, and reduction reactions. The iodine atom acts as a leaving group in substitution reactions, while the ethoxy group can be oxidized to form reactive intermediates. These reactions are facilitated by the unique electronic and steric properties of the cycloheptane ring.
Comparison with Similar Compounds
- 1-Ethoxy-2-bromocycloheptane
- 1-Ethoxy-2-chlorocycloheptane
- 1-Methoxy-2-iodocycloheptane
Comparison: 1-Ethoxy-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The ethoxy group also provides different electronic effects compared to the methoxy group, influencing the compound’s reactivity and applications.
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-ethoxy-2-iodocycloheptane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7H2,1H3 |
InChI Key |
DDLSNIVNFSSJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)

![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)


![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)




![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)



